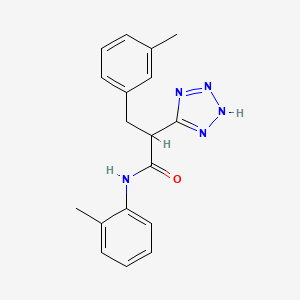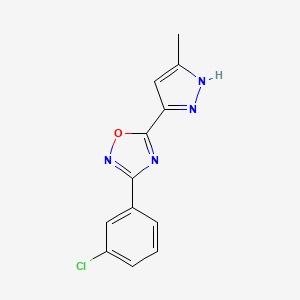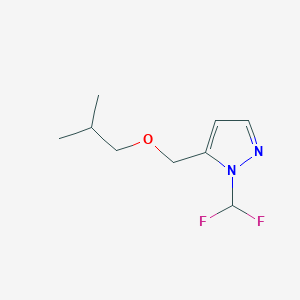
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTTP is a tetrazole derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学研究应用
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In one study, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. Another study showed that N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its potential as a pain reliever and as an anti-anxiety agent.
作用机制
The exact mechanism of action of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is thought to act on several different pathways in the body. One proposed mechanism is that N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide may also inhibit the activity of other enzymes involved in inflammation and pain, such as phospholipase A2 and lipoxygenase.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have analgesic properties, meaning that it can reduce pain. N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to have anxiolytic effects, meaning that it can reduce anxiety. Additionally, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been well-characterized using various spectroscopic techniques. Additionally, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for use in various experiments. However, there are also limitations to the use of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in laboratory experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration method for N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide.
未来方向
There are several potential future directions for research on N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation and pain. Additionally, more research is needed to determine the optimal dosage and administration method for N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in different disease models. Finally, the potential anti-cancer effects of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide warrant further investigation, particularly in preclinical and clinical trials. Overall, N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide shows promise as a versatile compound with a wide range of potential therapeutic applications.
合成方法
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine and 3-methylbenzylamine with 5-aminotetrazole. This reaction produces a white crystalline powder that can be purified and characterized using various spectroscopic techniques. Other methods for synthesizing N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide include the reaction of 2-methylbenzoic acid and 3-methylbenzoic acid with 5-aminotetrazole, as well as the reaction of 2-methylbenzyl chloride and 3-methylbenzyl chloride with sodium azide.
属性
IUPAC Name |
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-5-8-14(10-12)11-15(17-20-22-23-21-17)18(24)19-16-9-4-3-7-13(16)2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLOJMQDWKHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)
![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)



![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)
